molecular formula C24H21N3O2 B11227239 N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11227239
M. Wt: 383.4 g/mol
InChI Key: WPKANJRYQXTMEQ-UHFFFAOYSA-N
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Description

N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a unique structure combining oxazolo and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium catalysts to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of oxazolo and pyridine rings, along with the cyclopentane carboxamide moiety, sets it apart from other similar compounds.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C24H21N3O2/c28-23(24(14-4-5-15-24)18-7-2-1-3-8-18)26-19-12-10-17(11-13-19)22-27-21-20(29-22)9-6-16-25-21/h1-3,6-13,16H,4-5,14-15H2,(H,26,28)

InChI Key

WPKANJRYQXTMEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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